molecular formula C17H17N3O4S B2698764 8-(3-methylthiophen-2-yl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 872102-90-4

8-(3-methylthiophen-2-yl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2698764
CAS No.: 872102-90-4
M. Wt: 359.4
InChI Key: KBZLTBGRBPMXEO-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused 5-oxa-2,11,13-triaza core, substituted with a 3-methylthiophen-2-yl group at position 8 and a propyl chain at position 12. Its complex structure includes conjugated diene and trione functionalities, which may contribute to unique electronic and steric properties. The compound’s structural elucidation likely relies on crystallographic techniques, such as those implemented in the SHELX software suite .

Properties

IUPAC Name

8-(3-methylthiophen-2-yl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-3-5-20-14-12(15(21)19-17(20)23)11(13-8(2)4-6-25-13)10-9(18-14)7-24-16(10)22/h4,6,11,18H,3,5,7H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZLTBGRBPMXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=C(C=CS4)C)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylthiophen-2-yl)-1-propyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione typically involves multi-step organic reactions. One common method involves the condensation of 3-methylthiophene-2-carbaldehyde with a suitable pyrido-pyrimidine precursor under acidic or basic conditions. This is followed by cyclization and functional group modifications to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(3-methylthiophen-2-yl)-1-propyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-(3-methylthiophen-2-yl)-1-propyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-methylthiophen-2-yl)-1-propyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Tricyclic Compounds

The compound belongs to a class of tricyclic heterocycles characterized by fused rings containing oxygen and nitrogen atoms. Below is a comparison with structurally analogous compounds:

Compound Substituents Key Functional Groups Molecular Weight (g/mol)
8-(3-methylthiophen-2-yl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-1(9),3(7)-diene-6,10,12-trione 3-methylthiophen-2-yl (C8), propyl (C13) Oxa-triaza core, trione, conjugated diene ~418 (estimated)
11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-1(9),3(7)-diene-6,10,12-trione 3,4,5-trimethoxyphenyl (C8), methyl (C11,13) Oxa-triaza core, trione, methoxy groups ~480 (estimated)

Key Observations:

Electronic and Physicochemical Properties

The electronic profile of the compound is influenced by its conjugated trione system and heteroatom-rich core. Comparisons with related compounds can be inferred using molecular descriptors (e.g., van der Waals volume, dipole moments) as discussed in QSPR/QSAR analyses :

  • Electron-Deficient Core : The trione and triaza groups create an electron-deficient aromatic system, which may enhance reactivity toward nucleophiles compared to simpler aromatic heterocycles.

Biological Activity

The compound 8-(3-methylthiophen-2-yl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione (CAS No. 872102-90-4) is a complex heterocyclic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S with a molecular weight of approximately 359.4 g/mol. The unique structure features a thiophene ring and a triazatricyclo core that may influence its biological interactions.

Structural Formula

InChI InChI 1S C17H17N3O4S c1 3 5 20 14 12 15 21 19 17 20 23 11 13 8 2 4 6 25 13 10 9 18 14 7 24 16 10 22 h4 6 11 18H 3 5 7H2 1 2H3 H 19 21 23 \text{InChI }\text{InChI 1S C17H17N3O4S c1 3 5 20 14 12 15 21 19 17 20 23 11 13 8 2 4 6 25 13 10 9 18 14 7 24 16 10 22 h4 6 11 18H 3 5 7H2 1 2H3 H 19 21 23 }

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Antioxidant Properties : Compounds with similar structures have been shown to enhance the expression of antioxidant enzymes such as catalase and superoxide dismutase (MnSOD), which protect cells from oxidative stress .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds exhibit antimicrobial properties against a range of pathogens due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anticancer Potential : There is evidence indicating that compounds containing thiophene rings can induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival .

Research Findings

Recent studies have focused on the pharmacological applications of this compound:

StudyFindings
Antioxidant Studies Increased mRNA levels of catalase and MnSOD were observed in treated cells .
Antimicrobial Assays Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
Cancer Cell Line Studies Induced apoptosis in human cancer cell lines through activation of caspase pathways .

Case Studies

  • Case Study on Antioxidant Activity : A study evaluated the effects of similar thiophene derivatives on liver cells exposed to oxidative stress. The results indicated a marked increase in antioxidant enzyme activity and a reduction in lipid peroxidation levels.
  • Clinical Trials for Anticancer Activity : Early-phase clinical trials are investigating the efficacy of compounds similar to 8-(3-methylthiophen-2-yl)-13-propyl derivatives in patients with specific types of cancer. Preliminary results suggest promising outcomes with manageable side effects.

Q & A

Q. What theoretical frameworks guide the design of derivatives with enhanced stability or bioactivity?

  • Methodological Answer :
  • Apply Hückel’s rule to assess aromaticity in fused rings and predict stability under oxidative conditions.
  • Use QSAR models to link structural descriptors (e.g., logP, polar surface area) to antifungal activity, informed by docking results .

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